
(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(morpholino)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound appears to contain a piperidine ring, which is a common structure in many pharmaceutical drugs. Piperidine derivatives are known to exhibit a wide range of biological activities .
Molecular Structure Analysis
The compound contains a piperidine ring attached to a morpholino group and a chloropyridinyl group. The presence of these functional groups could influence the compound’s reactivity and biological activity .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups can influence properties like solubility, melting point, and boiling point.Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Characterization
Research has extensively covered the synthesis and structural exploration of compounds similar to (4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(morpholino)methanone. For instance, the synthesis and Hirshfeld surface analysis of bioactive heterocycles have been explored, highlighting the antiproliferative activity and detailed structural characterization using techniques such as IR, 1H NMR, LC-MS spectra, and X-ray diffraction studies (Prasad et al., 2018). These studies provide insights into the molecular stability and intermolecular interactions critical for the compound's bioactivity and potential pharmaceutical applications.
Potential Imaging Agents
Research into novel PET agents for imaging in neurological diseases, such as Parkinson's disease, has led to the synthesis of related compounds. The preparation of specific PET agents demonstrates the utility of these compounds in medical imaging, offering potential tools for the diagnosis and study of neurodegenerative disorders. The high radiochemical yield, purity, and specific activity make these derivatives promising candidates for further exploration in biomedical imaging (Wang et al., 2017).
Antagonistic Properties
Investigations into the antagonistic properties of related compounds, particularly in the context of cannabinoid receptors, have revealed significant findings. The understanding of these compounds' interaction with CB1 cannabinoid receptors contributes to the development of pharmaceutical agents targeting cannabinoid-related pathways, which could have implications for treating various conditions, including pain and metabolic disorders (Landsman et al., 1997).
Insecticidal Applications
Research on pyridine derivatives has shown promising insecticidal activities. The synthesis and evaluation of these compounds against specific pests highlight their potential as effective insecticides, offering an alternative to traditional chemical agents. The remarkable activity of some derivatives against the cowpea aphid suggests that compounds with similar structures could be explored for agricultural applications, contributing to pest management strategies (Bakhite et al., 2014).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[4-(3-chloropyridin-4-yl)oxypiperidin-1-yl]-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClN3O3/c16-13-11-17-4-1-14(13)22-12-2-5-18(6-3-12)15(20)19-7-9-21-10-8-19/h1,4,11-12H,2-3,5-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAKDKMNPAZNMAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=C(C=NC=C2)Cl)C(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(morpholino)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

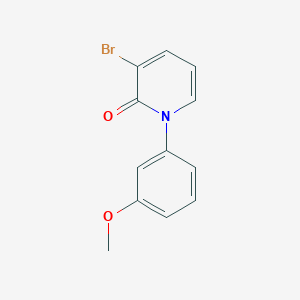
![3-(4-methylphenyl)-1-({4-[5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepan-1-yl}methyl)-1H-1,2,4-triazole-5-thiol](/img/structure/B2739766.png)
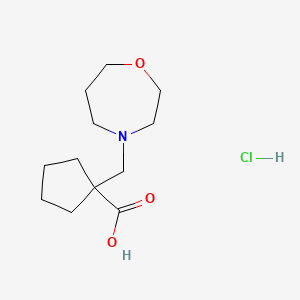

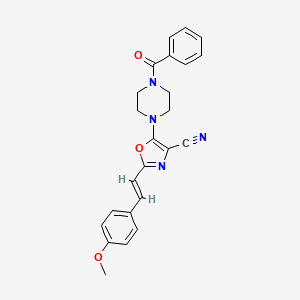
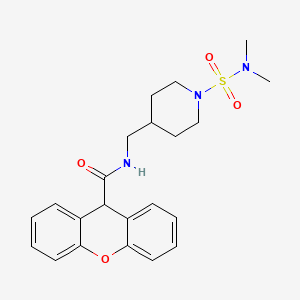
![2-cyclopentyl-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)acetamide](/img/structure/B2739778.png)
![[(5-Chloro-2-methylphenyl)sulfamoyl]dimethylamine](/img/structure/B2739779.png)
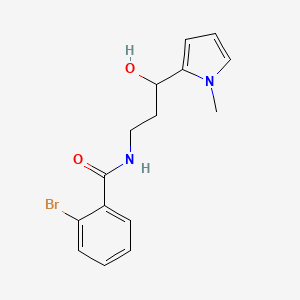
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2739781.png)
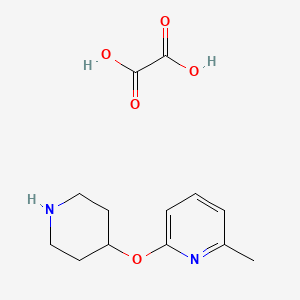
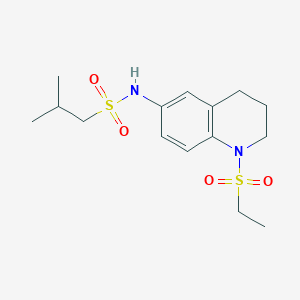
![N-[4-[chloro(difluoro)methoxy]phenyl]-2-[5-(4-methylsulfonylphenyl)tetrazol-2-yl]acetamide](/img/structure/B2739787.png)
![6-[5-[2-(Difluoromethylsulfonyl)benzoyl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-pyrimidine-2,4-dione](/img/structure/B2739788.png)